Product packaging for 1-Cyclopentyl-1,4-diazepane(Cat. No.:CAS No. 245070-83-1)

1-Cyclopentyl-1,4-diazepane

Cat. No.: B2827195
CAS No.: 245070-83-1
M. Wt: 168.284
InChI Key: DPTJLUGTAUOTFU-UHFFFAOYSA-N
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Description

Contextualization of 1,4-Diazepanes as a Class of Heterocyclic Compounds

1,4-Diazepanes, also known as homopiperazines, are seven-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 4 positions. This structural motif imparts a conformational flexibility that is of great interest in medicinal chemistry. The diazepane scaffold is considered a "privileged structure" because it can serve as a versatile framework for the development of ligands that interact with a wide array of biological targets. vulcanchem.com The nitrogen atoms within the ring are basic and can be functionalized, allowing for the synthesis of a diverse library of derivatives with tailored physicochemical properties. vulcanchem.com

The synthesis of 1,4-diazepane derivatives can be achieved through various methods, including multicomponent reactions, domino processes, and the use of catalysts like heteropolyacids. nih.govrsc.orgresearchgate.net These synthetic strategies allow for the creation of substituted diazepanes with a high degree of stereoselectivity and efficiency. rsc.org

Rationale for Dedicated Research on 1-Cyclopentyl-1,4-diazepane and its Derivatives

The specific focus on this compound stems from the unique influence of the cyclopentyl group on the molecule's properties. The introduction of this substituent can modulate the compound's lipophilicity, which in turn affects its pharmacokinetic profile, including membrane permeability and bioavailability. vulcanchem.com

Research into this compound and its derivatives is driven by the potential to fine-tune interactions with specific biological targets. For instance, derivatives of the 1,4-diazepane scaffold have been investigated for their activity as orexin (B13118510) receptor antagonists, which are relevant for the treatment of insomnia. nih.govacs.org The cyclopentyl moiety can play a crucial role in optimizing the binding affinity and selectivity of these compounds for their intended receptors. acs.org

Furthermore, the 1,4-diazepane framework has been identified as a promising scaffold for the development of potent and selective cannabinoid receptor 2 (CB2) agonists. researchgate.netnih.gov High-throughput screening campaigns have pinpointed 1,4-diazepane compounds, and subsequent optimization efforts, which could involve substituents like the cyclopentyl group, have aimed to improve metabolic stability and other drug-like properties. researchgate.netnih.gov

Overview of Key Academic Research Trajectories for the 1,4-Diazepane Scaffold

The broader research landscape for the 1,4-diazepane scaffold is diverse and has led to the discovery of compounds with a wide range of biological activities. scirp.orgbenthamscience.com These activities include potential applications as anticancer agents, T-type calcium channel blockers, and factor Xa inhibitors for antithrombotic therapy. scirp.orgdrugbank.comnih.gov

Key research trajectories include:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to developing new and efficient synthetic methods for creating diverse libraries of 1,4-diazepane derivatives. nih.govrsc.orgenamine.net This includes the use of various catalysts and reaction conditions to achieve high yields and stereoselectivity. nih.govrsc.org

Medicinal Chemistry and Drug Discovery: The 1,4-diazepane scaffold is a cornerstone in many drug discovery programs. vulcanchem.com Researchers are actively exploring its potential in developing treatments for a variety of conditions, including neurological disorders, cancer, and cardiovascular diseases. nih.govscirp.orgnih.gov The ability to modify the scaffold at its nitrogen positions allows for the optimization of pharmacological properties. vulcanchem.com

Structure-Activity Relationship (SAR) Studies: A critical aspect of the research involves understanding how different substituents on the 1,4-diazepane ring influence its biological activity. acs.org These SAR studies are essential for designing more potent and selective compounds.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC10H20N2 uni.lu
InChIKeyDPTJLUGTAUOTFU-UHFFFAOYSA-N uni.lu
FormSolid sigmaaldrich.com

Interactive Data Table: Research Applications of the 1,4-Diazepane Scaffold

Application AreaExampleSource
Orexin Receptor AntagonismDevelopment of sleep-promoting agents nih.govacs.org
Cannabinoid Receptor 2 (CB2) AgonismPotential for anti-inflammatory therapies researchgate.netnih.gov
Anticancer AgentsEvaluation against leukemic cell lines scirp.org
Factor Xa InhibitionDevelopment of antithrombotic drugs nih.gov
T-type Calcium Channel BlockersPotential therapeutic applications drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B2827195 1-Cyclopentyl-1,4-diazepane CAS No. 245070-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-5-10(4-1)12-8-3-6-11-7-9-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTJLUGTAUOTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947399
Record name 1-Cyclopentyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245070-83-1
Record name 1-Cyclopentyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 Cyclopentyl 1,4 Diazepane Derivatives

Reactivity Profiles of the Diazepane Nitrogen Atoms

N-Functionalization Reactions

The nitrogen atoms of the 1,4-diazepane ring readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This N-functionalization is a cornerstone of the synthetic chemistry of these derivatives, enabling the generation of diverse molecular architectures. Common functionalization strategies include:

Alkylation: The nitrogen atoms can be alkylated using alkyl halides, such as cyclopropylmethyl halide, in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Catalytic amounts of potassium iodide are often employed to facilitate the reaction. Stoichiometric control is crucial to minimize the formation of dialkylated byproducts.

Acylation: Acyl groups can be introduced by reacting the diazepane derivative with acyl chlorides or anhydrides. For instance, N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)...] derivatives have been synthesized, suggesting that the cyclopropanecarbonyl group can enhance metabolic stability.

Sulfonylation: The nitrogen atoms can be functionalized with sulfonyl groups through reaction with sulfonyl chlorides. openpharmaceuticalsciencesjournal.com For example, 1-(1-Piperidinylsulfonyl)-1,4-diazepane is synthesized by the reaction of 1,4-diazepane with 1-piperidinylsulfonyl chloride. This reaction is often carried out in the presence of a base like isopropylamine (B41738) in a polar aprotic solvent.

Table 1: Examples of N-Functionalization Reactions of 1,4-Diazepane Derivatives
Reaction TypeReagentsConditionsProduct TypeReference
AlkylationCyclopropylmethyl halide, K₂CO₃, KI (cat.)DMF or THF, 40–80°C1-(Cyclopropylmethyl)-1,4-diazepane
Sulfonylation1-Piperidinylsulfonyl chloride, IsopropylamineDMF or Dichloromethane1-(1-Piperidinylsulfonyl)-1,4-diazepane
Reaction with Nitrobenzaldehyde3-Nitrobenzaldehyde-Intermediate for 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides openpharmaceuticalsciencesjournal.com

Protonation and Basicity Studies

The presence of two nitrogen atoms in the 1,4-diazepane ring imparts basic properties to these molecules. The geometry of the seven-membered ring, along with steric and electronic effects from substituents, modulates the basicity of these nitrogen centers. Dihydrochloride salt formation in some derivatives indicates that both nitrogen atoms can be protonated under acidic conditions.

The basicity of the nitrogen atoms is influenced by several factors:

Hybridization: The sp³-hybridized nitrogen atoms in a saturated diazepane ring are generally more basic than sp²-hybridized nitrogens in aromatic systems. masterorganicchemistry.com

Inductive Effects: Electron-withdrawing groups attached to or near the diazepane ring can decrease the basicity of the nitrogen atoms. masterorganicchemistry.com For example, the trifluoromethyl group can reduce basicity due to its electron-withdrawing nature.

Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atoms can be affected by bulky substituents, which can influence their ability to accept a proton. The geometry of the seven-membered ring itself contributes to the steric environment around the nitrogen atoms.

Conjugation: If the nitrogen lone pair is involved in resonance with an adjacent π-system, its basicity is significantly reduced. masterorganicchemistry.com

Transformations Involving the Cyclopentyl Substituent

The cyclopentyl group attached to the 1,4-diazepane ring can also undergo chemical modifications, although this is less commonly the primary focus of reactivity studies compared to the diazepane nitrogens.

Cyclopentyl Ring Functionalization

While direct functionalization of the cyclopentyl ring in 1-cyclopentyl-1,4-diazepane derivatives is not extensively documented in the provided results, general methods for cyclopentane (B165970) functionalization could potentially be applied. These could include free-radical halogenation or other C-H activation strategies, though selectivity might be a challenge. The synthesis of derivatives often starts with an already functionalized cyclopentyl precursor.

Oxidative and Reductive Manipulations

The cyclopentyl group is generally stable to common oxidative and reductive conditions used in the modification of other parts of the molecule. For instance, reduction of a nitro group elsewhere in the molecule using hydrogen gas with a catalyst is unlikely to affect the saturated cyclopentyl ring. Similarly, oxidation reactions targeting other functional groups would typically leave the cyclopentyl moiety intact.

Ring-Opening and Ring-Contraction Pathways of the 1,4-Diazepane System

The seven-membered 1,4-diazepane ring can undergo cleavage or rearrangement under certain conditions.

Ring-Opening: Hydrolytic ring-opening of the 1,4-diazepine ring has been observed in the presence of acid. researchgate.net For example, some benzodiazepines, which contain a diazepine (B8756704) ring fused to a benzene (B151609) ring, are known to undergo hydrolytic degradation under acidic conditions, forming an unstable protonated ring-opened form. researchgate.netjst.go.jp This susceptibility to hydrolysis is dependent on the specific substituents on the ring. jst.go.jpjocpr.com

Ring-Contraction: Ring contraction of N1-methyl-N4-Boc-benzo[e] diazepine-2,5-diones to quinolone-2,4-diones has been reported upon deprotonation. acs.orgnih.gov Another study describes a base-promoted ring contraction of dihydrodiazepinones to pyrrolinones, which is proposed to occur via initial NH deprotonation followed by a concerted ring-contraction process. sciforum.net

Ring-Expansion: Conversely, ring expansion of a six-membered piperidine (B6355638) ring to a seven-membered diazepine ring has been observed in the synthesis of tricyclic 1,2,4-triazole-fused 1,4-benzodiazepines. beilstein-journals.org

These transformations highlight the dynamic nature of the diazepine ring system and its potential to be converted into other heterocyclic structures.

Table 2: Ring Transformations of 1,4-Diazepane and Related Systems
TransformationConditionsStarting MaterialProductReference
Ring-OpeningAcidic, HydrolyticBrominated 1,4-diazepineAminobenzamide derivative researchgate.net
Ring-ContractionDeprotonationN1-Methyl-N4-Boc-benzo[e] diazepine-2,5-dionesQuinolone-2,4-diones acs.orgnih.gov
Ring-ContractionBase-promotedDihydrodiazepinonesPyrrolinones sciforum.net

Heterocycle Fusion and Diversification

The 1,4-diazepane scaffold, particularly when substituted with a cyclopentyl group, serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These reactions are crucial for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. The diversification of the this compound core often involves reactions that expand upon the existing seven-membered ring or attach new ring systems.

One common strategy involves the condensation of diazepine precursors with other cyclic compounds. For instance, the reaction of 1,2-diamines with 1,3-dicarbonyl compounds can lead to the formation of diazepine rings. bg.ac.rsrsc.org Further reactions can fuse other rings onto this core. A notable example is the synthesis of indeno-benzo bg.ac.rsvulcanchem.comdiazepines, which involves reacting a condensation product of ninhydrin (B49086) and a cyclo-1,3-diketone with 1,2-phenylenediamine. bg.ac.rs This type of reaction demonstrates how a diazepine-related structure can be integrated into a larger, polycyclic framework.

The diversification of the 1,4-diazepane ring is also extensively explored in patent literature for the development of therapeutic agents. These modifications often involve N-acylation or N-alkylation to introduce a wide variety of functional groups and structural motifs. For example, 1-tert-butoxycarbonyl-1,4-diazepane can be coupled with carboxylic acids like 1-(4-cyanophenyl)-piperidine-4-carboxylic acid using coupling agents such as HOBT and EDC to form complex amide derivatives. epo.org This approach allows for the systematic exploration of structure-activity relationships by varying the nature of the acyl group.

Another key diversification pathway is the construction of bicyclic diazepanones. Patent literature describes the synthesis of bicyclic 1,4-diazepanones intended for therapeutic use. google.com These syntheses highlight the chemical tractability of the diazepane core in forming spiro- or fused-ring systems, significantly expanding the chemical space accessible from simple diazepine precursors. The development of cannabinoid receptor 2 (CB2) agonists has also driven the diversification of the 1,4-diazepane scaffold, where modifications were aimed at improving metabolic stability and pharmacokinetic profiles. researchgate.net

The following table summarizes representative diversification reactions starting from or leading to substituted 1,4-diazepane systems.

Table 1: Examples of Diversification and Fusion Reactions

Starting Material(s)Reagents/ConditionsProduct TypeSignificanceReference
1-(4-Cyanophenyl)-piperidine-4-carboxylic acid and 1-tert-butoxy-carbonyl-1,4-diazepaneHOBT, TEA, EDC, DMFN-acylated 1,4-diazepane derivativeSynthesis of complex piperazine-diazepane structures for potential pharmaceutical use. epo.org
N-benzylethylenediamine and 3-chloro-1-(4-chlorophenyl)propan-1-oneMethod of Preparation 2 (details not specified)(±)-1-benzyl-5-(4-chlorophenyl)-1,4-diazepaneIntermediate for MC4 agonists. google.com.na
2,5-dichlorobenzoxazole and (7R)-7-methyl-1,4-diazepaneTriethylamine5-Chloro-2-((7R)-7-methyl-1,4-diazepan-1-yl)benzoxazole (Suvorexant precursor)Key step in the synthesis of the insomnia drug Suvorexant. google.com
Ninhydrin, Cyclo-1,3-diketone, and 1,2-PhenylenediamineAcetic Acid, RefluxIndeno-benzo bg.ac.rsvulcanchem.comdiazepinesDemonstrates fusion of diazepine ring into a pentacyclic system. bg.ac.rs

Stereochemical Control in Reactivity

Achieving stereochemical control in reactions involving the 1,4-diazepane ring is of paramount importance, particularly for the synthesis of chiral drugs where biological activity is often dependent on a specific stereoisomer. Research has focused on developing stereoselective methods for the synthesis of 1,4-diazepane derivatives, often employing multicomponent reactions or chiral catalysts.

A user-friendly, one-pot multicomponent reaction has been described for the direct stereoselective synthesis of 1,4-diazepane derivatives. rsc.org This method involves the reaction of 1,2-diamines, aromatic aldehydes, and 1,3-dicarbonyls. The reaction can proceed efficiently without a solvent or catalyst, providing a green and atom-economical route to these structures with controlled stereochemistry. rsc.org The inherent chirality of the reactants or the formation of a chiral intermediate during the cyclization process can direct the stereochemical outcome.

Domino processes have also been developed for the synthesis of 1,4-diazepanes. researchgate.net One such process involves the in situ generation of an aza-Nazarov reagent, which then undergoes cyclization through an intramolecular aza-Michael reaction. This method allows for the synthesis of various diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates, sometimes under solvent-free conditions. researchgate.net The stereoselectivity of such domino reactions can often be influenced by the choice of starting materials and reaction conditions.

The synthesis of chiral spirocyclic scaffolds incorporating other heterocyclic rings highlights advanced strategies for stereocontrol. researchgate.net For example, organocatalytic [4+2] cycloaddition reactions between methyleneindolinones and specifically designed synthons have been used to construct chiral spiro-hexahydropyridazin scaffolds. researchgate.net While not directly involving 1,4-diazepanes, these methodologies for asymmetric cycloaddition are conceptually applicable to the synthesis of complex, chiral diazepine-containing structures. The use of chiral organocatalysts can induce high levels of enantioselectivity in the formation of the cyclic products. researchgate.net

The following table provides examples of synthetic methods where stereochemical control is a key feature in the formation of 1,4-diazepane or related heterocyclic derivatives.

Table 2: Methods for Stereochemical Control in Diazepane Synthesis

Reaction TypeReactantsCatalyst/ConditionsKey OutcomeReference
Three-Component Cyclodehydration1,2-Diamine, Aromatic Aldehyde, 1,3-DicarbonylSolvent- and catalyst-freeDirect stereoselective synthesis of 1,4-diazepane derivatives. rsc.org
Domino Process (Aza-Nazarov Cyclization)1,2-Diamine, Alkyl 3-oxohex-5-enoateSolvent-free conditions possibleStep- and atom-economical synthesis of 1,4-diazepanes. researchgate.net
Organocatalytic [4+2] CycloadditionMethyleneindolinones, γ-aminooxy-α,β-unsaturated esterChiral Organocatalyst (e.g., 3a) in DCMSynthesis of chiral spirocyclic scaffolds with excellent diastereoselectivity and good enantioselectivity. researchgate.net
Reductive Amination and Chiral Resolution4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one-bis-methane sulfonic acid saltReducing agent, weak base, followed by chiral resolutionSeparation of enantiomers to obtain chiral intermediates for Suvorexant. google.com

Spectroscopic and Analytical Characterization of 1 Cyclopentyl 1,4 Diazepane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Cyclopentyl-1,4-diazepane, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable for confirming its molecular structure. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. google.com

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclopentyl group and the diazepane ring. The integration of these signals would confirm the number of protons in each environment.

The protons on the cyclopentyl ring would likely appear as a series of multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. The methine proton on the carbon attached to the nitrogen of the diazepane ring would be expected at a slightly downfield-shifted position due to the deshielding effect of the adjacent nitrogen atom.

The protons of the seven-membered diazepane ring would exhibit more complex splitting patterns due to their diastereotopic nature and conformational flexibility. The methylene (B1212753) protons adjacent to the nitrogen atoms are expected to resonate at a downfield region compared to the other methylene protons of the ring. For instance, in related N-substituted 1,4-diazepane derivatives, the protons of the diazepane ring show a series of multiplets in the range of 1.5 to 3.6 ppm. openpharmaceuticalsciencesjournal.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclopentyl CHDownfield multipletMultiplet
Cyclopentyl CH₂Upfield multipletsMultiplets
Diazepane N-CH₂Downfield multipletsMultiplets
Diazepane C-CH₂-CUpfield multipletMultiplet
Diazepane NHBroad singletSinglet (broad)

Note: The predicted values are based on the analysis of similar N-substituted diazepane structures and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, a total of 10 distinct carbon signals would be expected in the proton-decoupled spectrum, corresponding to the ten carbon atoms in the molecule.

The carbons of the cyclopentyl group would resonate in the aliphatic region of the spectrum. The methine carbon of the cyclopentyl group attached to the nitrogen would be shifted downfield compared to the other cyclopentyl carbons. The carbons of the diazepane ring adjacent to the nitrogen atoms would also be deshielded and appear at a downfield position. In similar heterocyclic systems, these carbons typically appear in the range of 40-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Cyclopentyl CH60 - 70
Cyclopentyl CH₂20 - 40
Diazepane N-CH₂45 - 60
Diazepane C-CH₂-C25 - 40

Note: These are estimated chemical shift ranges based on data from analogous compounds. Actual experimental values may differ.

To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the cyclopentyl and diazepane rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H and C-N bonds of the diazepane ring, as well as the C-H bonds of the aliphatic cyclopentyl and diazepane moieties.

A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the diazepane ring. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclopentyl and diazepane rings would appear as strong absorptions in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations are expected to be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹. For instance, the IR spectrum of a related compound, 4-Cyclopentyl-1,4-dimethyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e] bg.ac.rsnih.govdiazepine (B8756704), shows characteristic peaks at 2943 and 2863 cm⁻¹ corresponding to C-H stretching. acs.org

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3200 - 3500 (broad)
C-H Stretch (sp³)2850 - 3000
C-N Stretch1000 - 1250

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₂₀N₂), the molecular weight is 168.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 168. The fragmentation pattern would be characterized by the cleavage of bonds adjacent to the nitrogen atoms and the loss of fragments from the cyclopentyl and diazepane rings. Common fragmentation pathways for cyclic amines involve alpha-cleavage, leading to the formation of stable iminium ions. The fragmentation of the cyclopentyl ring could also contribute to the observed fragment ions.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound. Predicted mass spectrometry data for this compound suggests a prominent [M+H]⁺ adduct at m/z 169.16992 in electrospray ionization (ESI) mode. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺168.1621
[M+H]⁺169.1699
[M+Na]⁺191.1519

Note: These values are predicted and may differ slightly from experimental results.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for confirming the elemental composition of a purified compound, which in turn allows for the verification of its empirical and molecular formula. semanticscholar.org This method precisely measures the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) within the sample. mdpi.com

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For instance, in a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, elemental analysis was used alongside other spectral data to confirm their structures. scirp.org The results are typically presented as "Anal. Calcd for [Formula]: C, xx.xx; H, y.yy; N, zz.zz. Found: C, xx.xx; H, y.yy; N, zz.zz." arabjchem.orgmdpi.com

Table 2: Example of Elemental Analysis Data for a Diazepane Derivative

ElementCalculated (%) for C₂₅H₂₆FN₃SFound (%)Reference
Carbon (C) 71.5771.66 semanticscholar.org
Hydrogen (H) 6.256.27 semanticscholar.org
Nitrogen (N) 10.0210.16 semanticscholar.org
Sulfur (S) 7.647.77 semanticscholar.org

This data is for the compound 4-benzhydryl-N-(4-fluorophenyl)-1,4-diazepane-1-carbothioamide and serves as an illustrative example.

Single Crystal X-ray Diffraction for Solid-State Structural Confirmation

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline compound. rigaku.com It provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. bg.ac.rsresearchgate.net For novel this compound compounds that can be crystallized, SCXRD offers irrefutable structural confirmation. bg.ac.rs

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. rsc.orgresearchgate.net The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. rigaku.com This technique has been used to confirm the structures of various diazepine derivatives, revealing details such as the conformation of the seven-membered ring, which often adopts a boat-sofa or other non-planar conformation. bg.ac.rsiucr.org The crystallographic data, including unit cell dimensions and atomic coordinates, are often deposited in crystallographic databases for public access. rsc.org

Table 3: Key Information Obtained from Single Crystal X-ray Diffraction

InformationDescription
Molecular Structure Unambiguous determination of the connectivity of atoms.
Conformation Precise 3D arrangement of the atoms, including ring conformations.
Stereochemistry Absolute configuration of chiral centers.
Bond Lengths & Angles Accurate measurements of the distances and angles between atoms.
Crystal Packing Arrangement of molecules within the crystal lattice, including intermolecular interactions.

Chiroptical Methods for Enantiomeric Purity Assessment

For chiral this compound compounds, which exist as enantiomers, assessing the enantiomeric purity is crucial. Chiroptical methods are techniques that rely on the differential interaction of chiral molecules with polarized light. While specific applications to this compound are not widely documented in the provided context, general principles apply.

The synthesis of enantiomerically pure diazepine derivatives is an area of significant interest, as different enantiomers can have distinct biological activities. researchgate.net Techniques such as chiral HPLC or Supercritical Fluid Chromatography (SFC) are often employed for this purpose. google.com Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee). google.com

Furthermore, biocatalytic methods, which often employ stereoselective enzymes, are increasingly used to produce chiral intermediates for active pharmaceutical ingredients with high enantiomeric purity. acs.org The assessment of this purity is a critical step in the development of such synthetic routes. acs.org

Conformational Analysis and Stereochemistry of 1 Cyclopentyl 1,4 Diazepane and Analogues

Conformational Flexibility of the Seven-Membered 1,4-Diazepane Ring System

The 1,4-diazepane ring is a flexible seven-membered heterocyclic system. nih.gov Unlike rigid aromatic systems, it exists as an equilibrium of multiple conformations, such as chair, boat, and twist-boat forms. nih.govnih.gov This conformational pluralism is a defining feature of the diazepine (B8756704) nucleus. chemisgroup.us NMR spectroscopy, X-ray crystallography, and molecular modeling are primary tools used to investigate these conformational states. nih.gov For instance, crystal structure analyses have confirmed that different derivatives can crystallize in distinct conformations; t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one adopts a chair conformation, while its 1-nitroso derivative assumes a boat form. nih.gov

The various conformations of the 1,4-diazepane ring are interconvertible through a process known as ring inversion. This dynamic process involves passing through higher-energy transition states. The energy required for this inversion, known as the inversion barrier, is a key parameter that defines the conformational stability of the ring at a given temperature.

Systematic ab initio calculations and experimental methods like dynamic NMR have been employed to quantify these barriers. nih.govacs.org For diazepam, a related 1,4-benzodiazepine (B1214927), the calculated ring inversion barrier is approximately 17.6 kcal/mol. nih.gov The annelation of other rings can significantly influence these barriers; for example, fusing a 1,2,4-triazoline ring to a 1,4-benzodiazepine system was found to increase the inversion barrier to a range of 18.7-19.4 kcal/mol. clockss.org These high barriers can lead to slow ring reversal at room temperature, making the individual conformers potentially observable. clockss.org

Table 1: Ring Inversion Barriers for Selected 1,4-Diazepine Analogues
Compound FamilyMethodInversion Barrier (kcal/mol or kJ/mol)Reference
(1Z,4Z)-2,4-dimethyl-3H-benzo[b] csic.esdiazepineExperimental (NMR)48.9 kJ/mol csic.esiucr.org
DiazepamAb initio calculation17.6 kcal/mol nih.gov
N(1)-desmethyldiazepamAb initio calculation10.9 kcal/mol nih.gov
Tetrahydro-1H-s-triazolo[4,3-d] csic.esbenzodiazepine (B76468) derivativesTemperature Dependent NMR18.7 - 19.4 kcal/mol clockss.org

Substituents on the 1,4-diazepane ring, including the N-cyclopentyl group, play a critical role in determining the preferred conformation by introducing steric and electronic effects. rsc.org Bulky substituents, such as a phenyl group, can introduce significant steric hindrance that alters binding modes and conformational preferences. For example, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists were found to exist in a low-energy twist-boat conformation stabilized by intramolecular π-stacking. nih.gov

The position of the substituent is also crucial. The simultaneous presence of substituents at the C5, C6, and C7 positions can lead to effective intramolecular steric interactions that significantly affect the stability of the conformational state. rsc.org In 1,4-benzodiazepine derivatives, the substituent at the N1 position has a particularly important effect on the ring-inversion barrier. acs.org The flexibility of the diazepine ring allows it to accommodate various structural modifications, a feature that has been widely exploited in medicinal chemistry. chemisgroup.us

Chiral Properties of 1-Cyclopentyl-1,4-diazepane Derivatives

Chirality in 1,4-diazepane derivatives can arise from two main sources: the presence of one or more stereogenic centers (asymmetric carbons) or from conformational chirality (atropisomerism) due to hindered rotation around single bonds.

The introduction of substituents onto the diazepine ring can create asymmetric carbon centers, leading to the existence of enantiomers and diastereomers. For example, suvorexant is a notable FDA-approved drug that contains a stereodefined chiral center within a diazepane ring. nih.gov The synthesis of such stereochemically complex diazepanes often requires specialized asymmetric methods. nih.gov

Even in the absence of a permanent chiral center, the non-planar diazepine ring itself is chiral. For instance, diazepam exists as an equimolar mixture of two rapidly interconverting chiral conformers (atropisomers), designated as P (plus) and M (minus). nih.govnih.gov While these enantiomeric conformers cannot be isolated under normal conditions due to a low inversion barrier, they can exhibit different affinities for chiral environments, such as protein binding sites. nih.gov

When multiple chiral centers are present in a molecule, controlling the relative stereochemistry to form a specific diastereomer is a significant synthetic challenge. Diastereoselective synthesis aims to selectively produce one diastereomer over others. Various strategies have been developed to achieve this for 1,4-diazepane derivatives.

One approach starts with enantiomerically pure building blocks, such as amino acids, in a "chiral pool" synthesis. x-mol.com This strategy allows for the creation of 1,4-diazepanes with defined stereochemistry at specific positions. x-mol.comacs.org Another method is the use of intramolecular reactions where an existing chiral center on a precursor chain directs the formation of new stereocenters during the ring-closing step. doi.org For example, an efficient radical cascade cyclization has been reported to generate indole-fused diazepine derivatives with excellent diastereoselectivity. nih.gov Palladium-catalyzed asymmetric allylic alkylation has also been successfully used to create gem-disubstituted diazepanones with high enantiomeric excess (up to 95% ee). nih.gov

Table 2: Examples of Stereoselective Syntheses of Diazepine Derivatives
Reaction TypeProduct ClassStereochemical OutcomeReference
Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylationgem-disubstituted diazepanonesUp to 95% ee nih.gov
Radical Cascade CyclizationIndole-fused diazepine derivativesExcellent diastereoselectivity nih.gov
Organocatalytic [4+2] CycloadditionHexahydropyridazin spirocyclic scaffoldsdr > 20:1, up to 91% ee researchgate.net

Cis/Trans Isomerization Phenomena

Cis/trans isomerization in substituted 1,4-diazepanes refers to the relative orientation of substituents, often across the non-planar ring or with respect to the amide bond present in diazepanones. This phenomenon is distinct from, but related to, the conformational state of the ring.

In certain 2-(1,4-diazepan-1-yl)benzo[d]oxazole (B1648478) derivatives, the cis/trans isomerism is highly dependent on environmental factors like pH. Under acidic conditions (pH < 3), protonation of a nitrogen atom in the diazepane ring can induce ring puckering that favors the formation of cis-isomers. Conversely, under basic conditions, deprotonation can stabilize trans-isomers, potentially through conjugation with an adjacent aromatic system. The free energy difference between these states (ΔG°cis-trans = −2.1 kcal/mol) indicates a clear thermodynamic preference under specific conditions, which can be characterized using techniques like NOESY NMR. Synthetic routes can also inadvertently produce mixtures of isomers; the synthesis of a key intermediate for the drug edoxaban (B1671109) was noted to produce the desired cis-diamine contaminated with the undesired trans-isomer, necessitating a difficult purification. acs.org

Spectroscopic Techniques for Conformational Analysis (e.g., Variable Temperature NMR)

The seven-membered 1,4-diazepane ring is conformationally flexible. Its primary low-energy conformations are the chair and the twist-boat forms. The energy barrier between these conformations and the rate at which they interconvert can be significantly influenced by the nature and size of the substituents on the nitrogen atoms. For a compound like this compound, the bulky cyclopentyl group is expected to play a crucial role in the conformational equilibrium.

Variable Temperature (VT) NMR spectroscopy is an indispensable technique for studying these dynamic processes. numberanalytics.com By recording NMR spectra at different temperatures, chemists can "freeze" or "thaw" the conformational exchange on the NMR timescale.

At low temperatures , the rate of interconversion between conformers is slow. This allows for the observation of distinct signals for each unique proton and carbon in the different conformations present in equilibrium.

As the temperature increases , the rate of conformational exchange accelerates. The distinct signals begin to broaden and move closer to each other.

At the coalescence temperature (Tc) , the signals for the interconverting nuclei merge into a single broad peak.

At high temperatures , the rate of exchange is so rapid that the spectrometer detects only a single, time-averaged signal for the corresponding nuclei.

By analyzing the changes in the NMR spectrum with temperature, particularly the coalescence temperature and the separation of the signals at low temperature, it is possible to calculate the free energy of activation (ΔG‡) for the conformational process, such as a ring inversion. This provides quantitative data on the stability of the conformers and the energy required to switch between them. masterorganicchemistry.com

Research Findings from Analogous Systems

Studies on various N-substituted 1,4-diazepane and related benzodiazepine systems provide valuable insights that can be extrapolated to this compound.

For instance, research on N,N'-disubstituted-1,4-diazepane orexin receptor antagonists revealed that these molecules can exist in a low-energy twist-boat conformation, stabilized by intramolecular interactions. nih.gov Similarly, studies on fused-ring derivatives of the 1,4-benzodiazepine system have shown that the fusion of an additional heterocyclic ring can dramatically increase the ring-inversion barrier. clockss.org In one study, the energy barriers for ring inversion were determined to be as high as 18.7 and 19.4 kcal/mol for specific triazolo[4,3-d] researchgate.netvulcanchem.combenzodiazepine derivatives. clockss.org

In another example, the ring inversion barrier for 5-benzyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] researchgate.netvulcanchem.comdiazepin-4-one was determined by recording ¹H NMR spectra at various temperatures in deuterated tetrahydrofuran (B95107). nih.gov This type of analysis allows for the direct measurement of the energy required for the seven-membered ring to flip between conformations.

The data derived from VT-NMR experiments are crucial for understanding how the steric and electronic properties of substituents, such as the cyclopentyl group, influence the conformational landscape of the 1,4-diazepane ring.

Table 1: Representative Energy Barriers for Ring Inversion in 1,4-Diazepane Analogues Determined by VT-NMR

This table presents data from related seven-membered ring systems, illustrating the range of energy barriers that can be measured. The specific values for this compound would require experimental determination but are expected to fall within a similar range, influenced by the steric bulk of the cyclopentyl group.

Compound ClassSubstituent(s)SolventBarrier (ΔG‡) kcal/molReference
1,4-Benzodiazepin-2-oneVariesVarious19.3 - 19.8 vt.edu
Triazolo[4,3-d] researchgate.netvulcanchem.combenzodiazepinePhenyl, MethylChloroform-d18.7 - 19.4 clockss.org
Pyrido[2,3-b] researchgate.netvulcanchem.comdiazepin-4-oneBenzyl, PhenylTHF-d8Determined via VT-NMR nih.gov
5-Phenyl- researchgate.netvulcanchem.comdiazepane AnaloguePhenylDMSO-d6~18 - 21 vulcanchem.com

Computational Chemistry and Theoretical Studies on 1 Cyclopentyl 1,4 Diazepane Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the preferred three-dimensional arrangements (geometries) and the distribution of electrons (electronic structure) within the 1-Cyclopentyl-1,4-diazepane molecule. These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular properties. imperial.ac.uk

Density Functional Theory (DFT) has become a prevalent and reliable method for predicting the properties of organic molecules. mdpi.comunige.ch Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density, making it computationally efficient yet accurate for many systems. imperial.ac.ukunige.ch

In the study of this compound, DFT is applied to:

Calculate Molecular Properties: Key properties such as energies, thermodynamic data (enthalpies of formation), charge distributions, and dipole moments can be computed. fu-berlin.de

Analyze Electronic Structure: DFT calculations help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

Simulate Spectroscopic Parameters: Theoretical predictions of NMR chemical shifts and vibrational frequencies can be made, aiding in the interpretation of experimental spectra.

Commonly used combinations of functionals and basis sets for organic molecules include B3LYP with basis sets like 6-31G(d) or larger, which offer a good balance between accuracy and computational cost. mdpi.comresearchgate.net For instance, DFT has been successfully used to analyze the geometry and interactions in various nitrogen-containing heterocyclic compounds and their complexes. mdpi.comresearchgate.net

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple conformations. The presence of the cyclopentyl substituent adds another layer of complexity to its conformational analysis. Energy minimization and conformational search algorithms are employed to identify the most stable, low-energy structures. mdpi.comnih.gov

The process typically involves:

Generating Initial Structures: A variety of possible conformations for the diazepane ring (such as chair, boat, and twist-boat) are generated.

Energy Minimization: The geometry of each conformer is optimized to find a local minimum on the potential energy surface. Methods like the conjugate-gradient algorithm are often used for this purpose, frequently employing molecular mechanics force fields such as OPLS (Optimized Potentials for Liquid Simulations) or quantum mechanical methods. mdpi.comexeter.ac.uk

Identifying Global Minimum: The energies of all optimized conformers are compared to identify the most stable (global minimum) conformation.

Studies on related N,N-disubstituted 1,4-diazepane systems have shown that they often exist in a low-energy twist-boat conformation, which can be stabilized by intramolecular interactions. nih.gov The bulky cyclopentyl group is expected to significantly influence the conformational preference of the diazepane ring. exeter.ac.uk

Table 1: Theoretical Conformational Data for Substituted 1,4-Diazepane Rings
ConformationRelative Steric Energy (kcal/mol)Key Dihedral Angles (°)Predicted Stability
Chair+2.5 - +5.0~55, -80, 55Moderate
Boat+3.0 - +6.0~60, 0, 60Low
Twist-Boat0.0VariableHigh (Often Global Minimum) nih.gov

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for exploring the detailed pathways of chemical reactions, allowing researchers to map the transformation from reactants to products through high-energy transition states. nih.gov

The energetics of a reaction determine its feasibility and rate. Quantum chemical methods can accurately calculate the energies of reactants, products, intermediates, and transition states. fu-berlin.de Key energetic parameters include:

Heat of Formation (ΔHf°): The enthalpy change when a compound is formed from its constituent elements in their standard states. fu-berlin.de

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the reactants and the transition state.

These calculations are crucial for comparing the viability of different reaction pathways and understanding the stability of various isomers and conformers. researchgate.net

Table 2: Sample Calculated Energetic Data for a Hypothetical Reaction Step
Molecular SpeciesMethod/Basis SetCalculated Heat of Formation (kcal/mol)Calculated Steric Energy (kcal/mol)
This compound (reactant)DFT/B3LYP/6-31G(d)-15.212.5
Transition StateDFT/B3LYP/6-31G(d)+8.321.8
ProductDFT/B3LYP/6-31G(d)-22.710.1

Note: The data in this table is illustrative and represents the type of output generated from computational studies.

Theoretical exploration of a reaction pathway involves identifying all stationary points along the reaction coordinate, including intermediates and transition states. This allows for a step-by-step understanding of the bond-breaking and bond-forming processes. fu-berlin.denih.gov For this compound, computational studies could investigate various reactions, such as:

Synthesis Protocols: Exploring the mechanism of its formation, for example, through reductive amination or other cyclization reactions. researchgate.net

Functionalization: Modeling the N-alkylation or N-acylation reactions at the secondary amine position.

Ring Transformations: Investigating potential ring-opening, ring-contraction, or ring-expansion reactions under specific conditions. rsc.org

Computational analysis can help distinguish between different possible mechanisms, such as stepwise versus concerted pathways or radical versus polar mechanisms. nih.gov By locating the transition state structure for each step, a complete energy profile of the reaction can be constructed.

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes its conformation at a given temperature. mdpi.comnih.gov

For this compound, MD simulations are used to:

Study Conformational Flexibility: Analyze the transitions between different conformations of the diazepane and cyclopentyl rings. frontiersin.org This can validate the low-energy conformers predicted by energy minimization and reveal the pathways and energy barriers for interconversion. nih.gov

Simulate Behavior in Solution: By including solvent molecules in the simulation box, MD can model how the solvent affects the conformational equilibrium and dynamics of the molecule.

Analyze Time-Dependent Properties: Properties such as the root-mean-square deviation (RMSD) and radius of gyration are monitored over time to assess the stability and compactness of different conformations. mdpi.comfrontiersin.org

A typical MD simulation involves defining a force field (e.g., OPLS-AA/L), solvating the molecule in a periodic box, and running the simulation for a set duration (from nanoseconds to microseconds) in a specific ensemble (e.g., NPT, which maintains constant atom number, pressure, and temperature). nih.govfrontiersin.org

In Silico Predictions of Structural Parameters (e.g., Collision Cross Section)

Computational methods play a crucial role in modern chemistry by enabling the prediction of molecular properties without the need for empirical measurement. For this compound, in silico tools have been utilized to forecast key structural parameters, most notably its collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase, which is determined by its chemical structure, size, and shape. This parameter is particularly valuable in analytical techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) for enhancing the confidence of compound identification. mdpi.comsemanticscholar.orgresearchgate.net

Predicted CCS values for various adducts of this compound have been calculated using computational models such as CCSbase. uni.lu These predictions provide valuable reference data for analytical studies. For instance, the predicted CCS for the protonated molecule ([M+H]⁺) is 141.2 Ų, while the sodium adduct ([M+Na]⁺) has a predicted CCS of 148.3 Ų. uni.lu Such predictions are derived from machine learning algorithms trained on large datasets of experimentally determined CCS values and molecular fingerprints or descriptors. mdpi.comresearchgate.net The table below summarizes the predicted CCS values for different ionic forms of this compound. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 169.16992 141.2
[M+Na]⁺ 191.15186 148.3
[M+NH₄]⁺ 186.19646 148.8
[M+K]⁺ 207.12580 145.4
[M-H]⁻ 167.15536 142.8
[M+Na-2H]⁻ 189.13731 145.7
[M]⁺ 168.16209 142.3
[M]⁻ 168.16319 142.3

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Theoretical Structure-Property Relationship Studies (excluding biological outcomes)

Theoretical structure-property relationship (TSPR) studies use computational chemistry to correlate a molecule's structural features with its physical or chemical properties, explicitly excluding biological or pharmacological endpoints. These studies can investigate properties such as solubility, stability, or conformational energy based on molecular topology, electronic structure, and intermolecular forces.

Table of Mentioned Compounds

Compound Name

Advanced Synthetic Applications of the 1,4 Diazepane Scaffold in Chemical Synthesis

1,4-Diazepane as a Privileged Scaffold for Molecular Construction

The 1,4-diazepane motif is widely recognized as a "privileged scaffold" in drug discovery. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a wide range of biologically active compounds. The utility of the 1,4-diazepane core stems from its balanced physicochemical properties, including a semi-rigid diazepine (B8756704) ring that allows for the spatial projection of various substituents, a moderate number of rotatable bonds, and the presence of hydrogen bond donors and acceptors. researchgate.net

This structural versatility has been exploited in the synthesis of numerous compounds with a broad pharmacological spectrum. researchgate.net For instance, benzodiazepines, which feature a 1,4-diazepane ring fused to a benzene (B151609) ring, are a classic example of a privileged structure, known for their therapeutic applications as anxiolytics, hypnotics, and muscle relaxants. organic-chemistry.org The inherent structural features of the 1,4-diazepane scaffold make it an ideal building block for creating libraries of diverse molecules for high-throughput screening and drug development endeavors. acs.org

Scaffold Diversification Strategies for Structural Complexity

The synthetic value of the 1,4-diazepane scaffold is significantly enhanced by the numerous strategies available for its diversification. These methods allow chemists to systematically modify the core structure to fine-tune its properties and biological activity.

Incorporation of Additional Ring Systems

A primary strategy for increasing the structural complexity and exploring new chemical space is the fusion of the 1,4-diazepane ring with other heterocyclic systems. This approach not only creates rigid, novel tricyclic or polycyclic frameworks but also introduces new points for substitution and functionalization.

Various fused systems have been synthesized, demonstrating the versatility of the diazepine core. Examples include:

Triazolo-fused diazepines : The fusion of a triazole ring to the 1,4-diazepane system has been a subject of significant study, leading to potent therapeutic agents. rsc.org For example, triazolobenzodiazepines like alprazolam are well-known pharmaceuticals. organic-chemistry.org Synthetic strategies often involve multicomponent reactions followed by intramolecular cycloadditions, such as the Huisgen 1,3-dipolar cycloaddition, to construct the fused triazole ring. researchgate.net

Pyrazolo-fused diazepines : The Pictet-Spengler reaction has been successfully employed under mild conditions to create pyrazolo[3,4-e] researchgate.netgoogle.comdiazepines. acs.org This method involves the cyclization of an aminopyrazole precursor with an aldehyde or ketone.

Imidazo-fused diazepines : 3-substituted 6-phenyl-4H-imidazo[1,5-a] researchgate.netgoogle.com-benzodiazepines have been synthesized and evaluated for their biological activities. researchgate.net

Pyrimido-fused diazepines : Novel pyrimido researchgate.netgoogle.comdiazepine N-oxides have been prepared from 5-formyl- or 5-acetyl-4-(alkenylamino)pyrimidines. researchgate.net These precursors can undergo cyclization to form the fused diazepine system.

Indole-fused diazepines : An easy access to indeno-benzo researchgate.netgoogle.comdiazepines has been demonstrated through the reaction of ninhydrin (B49086) with 1,2-phenylenediamine. rsc.org

These examples highlight a general theme where the diazepine ring is either pre-formed and then annulated, or formed in a cyclization reaction that simultaneously creates the fused system.

Table 1: Examples of Fused 1,4-Diazepane Ring Systems
Fused Ring SystemSynthetic Precursors/MethodResulting Scaffold ExampleReference(s)
Triazole2-azidobenzaldehyde, propargylamine google.comacs.orgbeilstein-journals.orgTriazolo[1,5-a] researchgate.netgoogle.combenzodiazepine (B76468) researchgate.net
Pyrazole (B372694)Aminopyrazole, aldehyde/ketone (Pictet-Spengler)Benzo[b]pyrazolo[3,4-e] researchgate.netgoogle.comdiazepine acs.org
ImidazoleN/AImidazo[1,5-a] researchgate.netgoogle.com-benzodiazepine researchgate.net
Pyrimidine4-(alkenylamino)pyrimidine-5-carbaldehydePyrimido researchgate.netgoogle.comdiazepine N-oxide researchgate.net
IndoleNinhydrin, 1,2-phenylenediamineIndeno-benzo researchgate.netgoogle.comdiazepine rsc.org

Attachment of Various Substituents

The nitrogen atoms at positions 1 and 4 of the diazepane ring, along with available carbon positions, provide multiple handles for the attachment of a wide array of substituents. This functionalization is crucial for modulating the molecule's interaction with biological targets.

Synthetic strategies allow for the introduction of diverse functional groups:

N-Arylation/Alkylation : The nitrogen atoms can be readily substituted using standard cross-coupling reactions or reductive aminations. For example, palladium-catalyzed C-N coupling reactions are frequently used to introduce aryl or heteroaryl groups. beilstein-journals.org

Side-Chain Elaboration : Starting from amino acid precursors allows for the introduction of various side chains at specific positions on the diazepine ring, enabling the creation of peptidomimetics. nih.gov

Introduction of Functional Groups : Groups such as esters, amides, and nitriles can be incorporated to fine-tune the electronic and steric properties of the molecule. researchgate.net The presence of a halogen atom can serve as a useful handle for further chemical modifications. acs.org

The ability to introduce a wide range of substituents at multiple positions is a key feature that underscores the "privileged" nature of the 1,4-diazepane scaffold.

Use of 1-Cyclopentyl-1,4-diazepane in the Synthesis of More Complex Heterocycles

While this compound itself is commercially available as a building block, its primary role in the synthesis of more complex heterocycles often involves its incorporation as a complete unit into a larger molecular framework. acs.org The cyclopentyl group provides a lipophilic, non-planar substituent that can be crucial for binding to biological targets.

A notable example of the construction of a complex heterocycle incorporating this moiety is the synthesis of 4-Cyclopentyl-1,4-dimethyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e] researchgate.netgoogle.comdiazepine . acs.org This synthesis was achieved via a Pictet-Spengler reaction. The key step involved the acid-catalyzed condensation of an N-methylated aminopyrazole aniline (B41778) derivative with 1-cyclopentylethan-1-one. acs.org This reaction constructs the seven-membered diazepine ring, fusing it to the pre-existing pyrazole and benzene rings, and simultaneously incorporates the cyclopentyl group at the 4-position of the newly formed diazepine ring. acs.org

This example illustrates a synthetic strategy where the components that will form the final substituted diazepine are brought together in the key cyclization step, rather than using a pre-formed this compound ring as a starting material for further annulation. This approach allows for the efficient and modular construction of complex, fused heterocyclic systems.

Development of Novel Methodologies Driven by the 1,4-Diazepane Framework

The pursuit of efficient and diverse routes to 1,4-diazepanes and their derivatives has spurred the development of new synthetic methodologies. The importance of this scaffold has made it a testing ground for innovative reaction discovery.

Key methodological advancements include:

Multicomponent Reactions (MCRs) : One-pot MCRs have been developed to accelerate access to diverse benzodiazepine scaffolds, providing a convergent and atom-economical alternative to traditional multi-step syntheses. researchgate.net

Domino Processes : A step- and atom-economical domino process has been described for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. researchgate.net This process involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael reaction. researchgate.net

Novel Catalytic Systems : The synthesis of 1,4-diazepine derivatives has been improved by using efficient catalysts such as Keggin-type heteropolyacids, which can promote the reaction of ketimine intermediates with aldehydes.

Amphoteric Diamination : A metal-free, one-step formal [n+2] cyclization has been developed to produce saturated 1,4-diazo heterocycles, including 1,4-diazepanes, by uniting diamine derivatives with electron-deficient allenes. This strategy is notable for its mild conditions and high functional group tolerance.

These examples demonstrate that the challenge of synthesizing the 1,4-diazepane ring and its complex derivatives continues to drive innovation in synthetic organic chemistry, leading to more efficient, sustainable, and versatile methods for constructing heterocyclic compounds.

Future Research Directions and Unexplored Avenues for 1 Cyclopentyl 1,4 Diazepane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

One promising avenue is the application of multi-component reactions (MCRs) . As an alternative to traditional multi-step syntheses, routes employing one-pot MCRs could accelerate access to diverse diazepine (B8756704) scaffolds. nih.govrug.nl Strategies like the Ugi four-component reaction (Ugi-4CR) could be adapted to construct the 1-Cyclopentyl-1,4-diazepane core or its derivatives in a single, convergent step, significantly improving atom economy and reducing waste.

Another key area is the exploration of novel catalytic methods . This includes asymmetric catalysis to produce enantiomerically pure versions of chiral diazepanes, which is crucial for pharmaceutical applications. researchgate.net Research into enzyme-catalyzed reactions, such as those using imine reductases for intramolecular reductive amination, could provide highly selective and environmentally benign synthetic pathways. researchgate.net

Synthetic StrategyPotential Advantages for this compound
Multi-Component Reactions (MCRs)Increased efficiency, reduced step count, rapid library generation.
Asymmetric CatalysisAccess to specific stereoisomers, crucial for biological activity.
Biocatalysis (Enzymatic)High selectivity, mild reaction conditions, environmentally friendly.
Flow ChemistryImproved safety, scalability, and reaction control.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is not fully characterized. A systematic investigation into its chemical behavior could reveal novel transformation pathways for creating diverse analogs. Key areas for exploration include:

Selective Functionalization: Developing methods for the selective functionalization of the N4 position while the N1 position is occupied by the cyclopentyl group. This would allow for the introduction of a wide range of substituents to fine-tune the molecule's properties.

Ring Modification: Investigating ring-opening or ring-expansion reactions to transform the diazepane core into other heterocyclic systems. For instance, the ring-opening of fused azetidine-benzodiazepine systems has been used to create diverse functionalized derivatives, a strategy that could be conceptually applied here. mdpi.comnih.gov

C-H Activation: Exploring modern C-H activation techniques to directly functionalize the cyclopentyl ring or the carbon backbone of the diazepane ring. This would bypass the need for pre-functionalized starting materials and offer a more direct route to novel derivatives.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules. For this compound, advanced computational modeling can be employed to predict its properties and guide synthetic efforts.

Molecular dynamics (MD) simulations and docking studies can be used to understand how derivatives of this compound might interact with biological targets like G-protein coupled receptors or enzymes. nih.govnih.gov For example, studies on similar diazepane-based compounds have used MD simulations to confirm docking results and elucidate the behavior of ligands within a receptor's active site. nih.govnih.gov These predictive models can help prioritize which derivatives to synthesize, saving significant time and resources.

Furthermore, quantum mechanics calculations can predict the reactivity of the scaffold, identifying the most likely sites for electrophilic or nucleophilic attack and guiding the development of new synthetic reactions.

Computational MethodApplication in this compound Research
Molecular DockingPredicts binding modes and affinities to biological targets.
Molecular Dynamics (MD)Simulates the dynamic behavior of the molecule and its complexes. nih.govnih.gov
Quantum Mechanics (QM)Elucidates electronic structure and predicts chemical reactivity.
Quantitative Structure-Activity Relationship (QSAR)Develops models to correlate chemical structure with biological activity.

Integration with Emerging Chemical Technologies

The synthesis and derivatization of this compound could be significantly enhanced by integrating emerging technologies.

Flow chemistry , where reactions are performed in continuous-flow reactors, offers improved control over reaction parameters, enhanced safety for hazardous reactions, and easier scalability compared to traditional batch chemistry. This technology would be ideal for optimizing multi-step syntheses of complex diazepane derivatives.

Click chemistry , known for its efficiency and simplicity, provides a powerful tool for the rapid diversification of the this compound core. miragenews.com By introducing an azide (B81097) or alkyne handle onto the scaffold, a multitude of different functionalities can be "clicked" into place, allowing for the rapid generation of libraries of compounds for biological screening. miragenews.com

Design of Novel Scaffolds Based on the this compound Core Structure

The this compound framework can serve as a versatile building block for the construction of more complex, three-dimensional molecular architectures. The 1,4-diazepine ring is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a scaffold for ligands targeting a wide range of biological receptors. nih.govnih.gov

Future work should focus on using the core structure as a foundation for creating novel fused heterocyclic systems. This could involve intramolecular cyclization reactions to append additional rings, creating rigid and conformationally constrained scaffolds. Such structures are highly sought after in drug discovery as they can lead to improved potency and selectivity for their biological targets. Inspiration can be drawn from the synthesis of related structures like azetidine-fused 1,4-diazepine derivatives, which serve as precursors to other functionalized benzodiazepines. mdpi.comnih.gov By exploring these avenues, chemists can expand the accessible chemical space and develop new molecular entities with unique therapeutic potential.

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